molecular formula C14H24O4 B14389386 2,2-Dimethyl-5-octyl-1,3-dioxane-4,6-dione CAS No. 89332-95-6

2,2-Dimethyl-5-octyl-1,3-dioxane-4,6-dione

Cat. No.: B14389386
CAS No.: 89332-95-6
M. Wt: 256.34 g/mol
InChI Key: BNYAIHNXOHWKKE-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-octyl-1,3-dioxane-4,6-dione is an organic compound with a heterocyclic core consisting of four carbon and two oxygen atoms. This compound is known for its unique structure and properties, making it a valuable substance in various fields of scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-octyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into various reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired products and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

2,2-Dimethyl-5-octyl-1,3-dioxane-4,6-dione is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism by which 2,2-Dimethyl-5-octyl-1,3-dioxane-4,6-dione exerts its effects involves the stabilization of its anionic form through resonance. The compound can easily lose a hydrogen ion from the methylene group, creating a double bond and a negative charge on the corresponding oxygen. This resonance-stabilized anion is highly reactive and can participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Dimedone: Similar in structure but exists predominantly as the mono-enol tautomer.

    Barbituric Acid: Shares some properties but differs in its tautomeric forms.

    Dimethyl Malonate: Closely related but significantly less acidic.

Uniqueness

2,2-Dimethyl-5-octyl-1,3-dioxane-4,6-dione is unique due to its high acidity and resonance stabilization, making it more reactive and versatile in chemical synthesis compared to similar compounds .

Properties

CAS No.

89332-95-6

Molecular Formula

C14H24O4

Molecular Weight

256.34 g/mol

IUPAC Name

2,2-dimethyl-5-octyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C14H24O4/c1-4-5-6-7-8-9-10-11-12(15)17-14(2,3)18-13(11)16/h11H,4-10H2,1-3H3

InChI Key

BNYAIHNXOHWKKE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1C(=O)OC(OC1=O)(C)C

Origin of Product

United States

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